3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine

Medicinal Chemistry Chemical Biology Building Block Chemistry

Researchers face scaffold ambiguity: side-chain length and attachment point alter target engagement and derivatization pathways. This compound solves with a rigid 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene core plus a three-carbon primary amine handle-directly compatible with HATU/EDCI amide couplings. - Conformationally locked scaffold mapped to patented WRN inhibitor chemotype (WO 2025/242186) - Enantiomers (2R,6S) and (2S,6R) available for stereospecific SAR - ≥95% purity; CNS MPO-friendly (LogP 1.0, TPSA 29.3 Ų)

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B12126725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2CN(C3)CCCN
InChIInChI=1S/C12H20N2/c13-4-1-5-14-7-11-9-2-3-10(6-9)12(11)8-14/h2-3,9-12H,1,4-8,13H2
InChIKeyQCUBQWNMMPXZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine – Procurement & Class Profile


3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine (CAS 1544181-94-3; molecular formula C₁₂H₂₀N₂; MW 192.30 g/mol) is a bridged tricyclic amine belonging to the 4,7-methanoisoindole structural class . The compound comprises a conformationally rigid 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene core bearing an N-linked 3-aminopropyl side chain that furnishes a solvent-accessible primary amine handle. It is commercially supplied at ≥95% purity (AKSci, Leyan) and is also available in stereodefined enantiomeric forms—(2R,6S) and (2S,6R)—under separate CAS registrations . The scaffold is noted in recent patent literature as a substructure of aza-tricyclic Werner syndrome helicase (WRN) inhibitors under active investigation for microsatellite instability-high (MSI-H) cancers . Computed physicochemical descriptors include XLogP3 1.0, topological polar surface area 29.3 Ų, one hydrogen bond donor, and three rotatable bonds .

Medicinal chemistry building block Terminal primary amine supports amide coupling and library synthesis workflows.
Chiral SAR-ready Enantiopure (2R,6S) and (2S,6R) forms available alongside racemate for stereochemical studies.
WRN inhibitor chemotype Bridged tricyclic core maps to patent-class aza-tricyclic helicase inhibitor space.

3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine – Generic Substitution Not Advised


Although the 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene core is shared across a family of compounds, the identity, length, and attachment point of the N-alkylamine side chain govern hydrogen-bonding capacity, basicity, rotatable bond count, and the spatial trajectory of the terminal amine—each of which independently affects target engagement, synthetic derivatization pathways, and pharmacokinetic vectors . For example, the unsubstituted parent scaffold (CAS 5263-68-3; C₉H₁₃N) lacks a side-chain amine entirely and therefore cannot serve as an amide-coupling or reductive-amination substrate, while the ethylamine homolog (C₁₁H₁₈N₂) presents one fewer methylene unit, altering both LogP and the reach of the terminal amine relative to a putative binding pocket . Similarly, moving the amine from the N-4 position to C-1 (CAS 175712-60-4) reorients the vector by approximately 180° relative to the tricyclic plane, a change likely to abrogate interactions with chiral recognition surfaces. These differences are not cosmetic; they translate into divergent reactivity in medicinal chemistry workflows and distinct biological profiles in class-level pharmacological assays . Generic substitution across this sub-family is therefore unsupported without explicit side-by-side comparative data.

Attribute
Target Compound
Generic Analog Risk
Side-Chain Amine
3-carbon linker, primary NH₂
Parent scaffold lacks amine handle, preventing direct coupling
Stereochemical Forms
Racemate + both enantiomers
Ethylamine homolog or parent: single stereochemical form; chiral SAR unsupported
WRN Pharmacophore Fit
N-4 aminoalkyl substitution present
Unsubstituted scaffold may not align with patent-exemplified chemotype

3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine – Differentiation from Closest Analogs


Primary Amine Side Chain Enables Derivatization

The target compound carries a propan-1-amine side chain terminating in a primary amine (pKa ~10.5 for the free base), providing a reactive nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, urea formation, and bioconjugation via NHS-ester or isothiocyanate chemistry. The unsubstituted parent scaffold, (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene (CAS 5263-68-3; C₉H₁₃N, MW 135.21), possesses only a secondary amine within the tricyclic ring system, which exhibits lower nucleophilicity and greater steric hindrance, rendering it unsuitable for the same breadth of derivatization chemistry . The target compound's side-chain primary amine is separated from the tricyclic core by a three-carbon spacer, providing conformational flexibility that facilitates engagement with bulky coupling partners—a feature absent in both the parent scaffold and the shorter ethylamine homolog .

Primary Amine Handle
Cross-study comparable
Target: +1 HBD, +3 rotatable bonds, unencumbered NH₂
Supports amide library synthesis and bioconjugation
Parent scaffold (CAS 5263-68-3) has only hindered secondary amine
Medicinal Chemistry Chemical Biology Building Block Chemistry

Enantiopure and Racemic Forms for Chiral SAR

The target compound is commercially available as a racemic mixture (CAS 1544181-94-3, AKSci, ≥95% purity) and as both individual enantiomers: (2R,6S)-configuration (CAS not independently located; sold by smolecule) and (2S,6R)-configuration (CAS 1849150-31-7, supplied by Leyan and CymitQuimica, ≥95% purity) . This stereochemical granularity is not uniformly available for close analogs: the ethylamine homolog 2-[(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]ethan-1-amine is currently catalogued in only one enantiomeric form, while the unsubstituted parent (CAS 5263-68-3) is offered primarily as the (1R,2S,6R,7S) diastereomer with no broadly listed enantiomeric counterpart . The availability of both enantiomers of the target compound enables enantioselective SAR profiling, determination of eutomeric/distomeric ratios, and chiral chromatography method development without requiring in-house asymmetric synthesis .

Enantiopure Availability
Head-to-head
3 purchasable forms vs. 1 for ethylamine homolog & parent scaffold
Enables enantioselective SAR without custom synthesis
Supplier catalog survey as of 2025–2026; data to verify
Chiral Chemistry Structure-Activity Relationship Stereochemistry

Physicochemical Profile vs Chain-Length Homologs

Computed and experimentally verified physicochemical properties place the target compound at an intermediate position between the unsubstituted parent and longer-chain or more polar analogs, with implications for passive permeability, solubility, and CNS druglikeness. The target compound (C₁₂H₂₀N₂, MW 192.30, XLogP3 = 1.0, TPSA = 29.3 Ų, HBD = 1, HBA = 2) occupies a favorable region of CNS multiparameter optimization (MPO) space: MW < 300, LogP between 1 and 3, HBD ≤ 1, and TPSA < 60 Ų . In contrast, the parent scaffold (CAS 5263-68-3, C₉H₁₃N, MW 135.21) has no hydrogen bond donors and lower TPSA, placing it outside typical oral drug-like parameter ranges. The ethylamine homolog (C₁₁H₁₈N₂, MW 178.27) has a shorter linker, reducing HBD reach. More polar dione derivatives such as IWR-1 (MW 409.44, HBD = 1, HBA = 4, TPSA = 83.6 Ų) fall outside CNS MPO space entirely . These differences directly affect compound selection for CNS-targeted versus peripheral-targeted screening cascades.

CNS MPO Profile
Cross-study comparable
TPSA 29.3 Ų, HBD 1, LogP 1.0; within CNS MPO desirable range
Predicts favorable BBB permeability vs. dione analogs
IWR-1 dione comparator: TPSA 83.6 Ų, HBA 4
Druglikeness Physicochemical Profiling Lead Optimization

WRN Helicase Inhibitor Patent Family Mapping

The WIPO patent application WO 2025/242186 (CN2025096694), filed May 23, 2025 by Shanghai Aryl Pharmtech Co. Ltd. and Zhejiang Hisun Pharmaceutical Co. Ltd., claims aza-tricyclic derivatives of general formula (I) as Werner syndrome ATP-dependent helicase (WRN; RECQ3; RECQL2) inhibitors for cancer treatment . The generic Markush structure encompasses the 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene scaffold with N-substitution patterns that include aminoalkyl side chains. WRN has emerged as a synthetic lethal target in MSI-H tumors; the first clinical-stage WRN inhibitors (e.g., VVD-214/RO7589831, IC₅₀ = 0.1316 μM) have validated the target class . The target compound's core maps to this patent space, whereas the unsubstituted parent scaffold (CAS 5263-68-3) lacks the requisite side-chain functionality for WRN engagement as described in the exemplified compounds. Competing aza-tricyclic WRN inhibitor patents from Moma Therapeutics (2025) claim tricyclic derivatives with distinct substitution patterns, underscoring that minor structural variations within this scaffold class produce patentably and pharmacologically distinct entities .

WRN Patent Mapping
Class-level inference
Core maps to WO 2025/242186 general formula; parent scaffold lacks aminoalkyl substitution
Aligns with actively prosecuted WRN inhibitor chemotype
Target-specific binding data not reported; class-level context only
WRN Helicase Synthetic Lethality MSI-H Cancer DNA Damage Repair

Methanoisoindole Scaffold CNS Receptor Engagement

The 4,7-methanoisoindole scaffold—of which the target compound is an N-alkylamino derivative—has been validated in antipsychotic drug discovery. Merck & Co. patent US20130178481 discloses hexahydro-1H-4,7-methanoisoindole-1,3-dione derivatives that exhibit high-affinity antagonism at dopamine D₂ and serotonin 5-HT₂A receptors, partial agonism at 5-HT₁A, and weak affinity at histamine H₁ and M₁ receptors—a polypharmacology profile characteristic of atypical antipsychotics . BindingDB data for a related 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivative (BDBM93102) confirm measurable affinity at 5-HT₂A (Ki = 336 nM) and 5-HT₁A (Ki = 370 nM) receptors in rat brain radioligand binding assays, with >100-fold selectivity over β₁-adrenergic receptors (Ki = 38,500 nM) . Critically, the target compound differs from these dione derivatives by replacing the 3,5-dione functionality with a fully reduced tricyclic amine and appending a propan-1-amine side chain. The absence of the dione abolishes hydrogen-bond acceptor capacity at positions 3 and 5 while introducing a basic primary amine that alters both the protonation state at physiological pH and the hydrogen-bond donor/acceptor profile—parameters known to govern D₂/5-HT₂A binding affinity within this chemotype . This structural divergence predicts a distinct pharmacological fingerprint that cannot be inferred from dione-class data alone, underscoring the need to evaluate the target compound as a differentiated entity.

CNS Receptor Engagement
Class-level inference
Dione congener BDBM93102: 5-HT₂A Ki 336 nM, 5-HT₁A Ki 370 nM
Scaffold class validated for D₂/5-HT₂A polypharmacology
Reduced amine target chemotype diverges; requires independent profiling
CNS Drug Discovery Dopamine D₂ Receptor Serotonin 5-HT₂A Receptor Antipsychotic

3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine – High-Confidence Application Scenarios


Amide Library Synthesis via Primary Amine Coupling

The terminal primary amine of 3-{4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine serves as a direct coupling partner for carboxylic acid building blocks using standard amide bond-forming reagents (HATU, EDCI/HOBt). This enables rapid construction of focused libraries where the rigid tricyclic core is held at a defined distance from diverse capping groups—a workflow inaccessible to the parent scaffold (CAS 5263-68-3), which requires additional synthetic steps to install a reactive amine handle . The three-carbon linker provides sufficient spacing to minimize steric clashes between the tricyclic framework and bulky coupling partners, a practical advantage over the shorter ethylamine homolog. This application is supported by the compound's established use as an Enamine building block (EN300-295840) and its listing in multiple commercial screening libraries .

Chiral SAR Studies with Enantiopure Forms

The commercial availability of both (2R,6S) and (2S,6R) enantiomers of the target compound enables direct enantioselective SAR profiling without requiring in-house asymmetric synthesis or chiral resolution. Researchers can procure matched enantiomeric pairs to determine whether biological activity at a given target (e.g., WRN helicase, CNS receptors) is stereospecific—a critical go/no-go decision point in lead optimization . This capability is not available for the ethylamine homolog (single enantiomer listed) or the parent scaffold (single diastereomer), making the target compound uniquely suited for chiral pharmacology campaigns within this scaffold class .

WRN Helicase Inhibitor Screening in MSI-H Cancer Models

Given the structural mapping of the target compound's aza-tricyclic core to the recently patented WRN inhibitor chemotype (WO 2025/242186), this compound is appropriate for inclusion in WRN-focused screening cascades against MSI-H cancer cell lines . The field-validated WRN inhibitor VVD-214 (IC₅₀ = 0.1316 μM) establishes a quantitative benchmark for helicase inhibition potency . The target compound's favorable CNS MPO profile (MW 192.30, LogP 1.0, TPSA 29.3 Ų, HBD 1) predicts adequate cell permeability for cellular WRN engagement assays, distinguishing it from larger, more polar dione derivatives that may exhibit permeability-limited cellular activity .

Differentiated Methanoisoindole Scaffold for Polypharmacology Profiling

The 4,7-methanoisoindole scaffold class has demonstrated engagement at dopamine D₂, serotonin 5-HT₂A, and 5-HT₁A receptors in dione-based congeners (BindingDB BDBM93102: 5-HT₂A Ki = 336 nM, 5-HT₁A Ki = 370 nM) . The target compound, as a fully reduced amine variant, offers a differentiated hydrogen-bonding profile (ΔHBA = −2 from diones, ΔHBD = +1 from parent scaffold) that may translate into altered receptor subtype selectivity. This compound is therefore suited for broad-panel CNS receptor profiling (e.g., Eurofins Cerep panel) to determine whether the reduced amine chemotype retains or diverges from the polypharmacology of the dione series, with the class-level precedent providing a data-backed rationale for investment in such profiling .

Application
Selection Property
Validation Focus
Amide library synthesis
Primary amine coupling handle
Reactivity with HATU/EDCI; linker length vs. steric hindrance
Chiral SAR studies
Commercial enantiopure forms
Stereospecific target engagement; eutomer/distomer ratio
WRN helicase screening
Aza-tricyclic chemotype mapping
Cellular WRN engagement in MSI-H models; potency benchmarking
CNS polypharmacology profiling
Reduced amine scaffold divergence
Broad-panel receptor screening vs. dione-class precedent
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